molecular formula C8H18ClNO2 B1404863 (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride CAS No. 1423040-89-4

(3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride

Cat. No.: B1404863
CAS No.: 1423040-89-4
M. Wt: 195.69 g/mol
InChI Key: XBYJWDZOXOZUAO-QRPNPIFTSA-N
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Description

(3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride: is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common structural motif in many biologically active compounds. The presence of the ethoxyethoxy group in the structure enhances its solubility and potential reactivity, making it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Ethoxyethoxy Group: The ethoxyethoxy group can be introduced via nucleophilic substitution reactions. For example, the reaction of pyrrolidine with ethylene oxide in the presence of a base can yield the desired ethoxyethoxy-substituted pyrrolidine.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products:

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: Reduced pyrrolidine derivatives.

    Substitution Products: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound can be used in studies to understand the role of pyrrolidine derivatives in biological systems, including enzyme inhibition and receptor binding.

Medicine:

    Drug Development: Due to its structural features, this compound may serve as a lead compound in the development of new drugs, particularly those targeting the central nervous system.

Industry:

    Chemical Industry: The compound can be used as an intermediate in the production of various fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethoxy group may enhance its binding affinity and selectivity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

  • (3S)-3-(2-methoxyethoxy)pyrrolidine hydrochloride
  • (3S)-3-(2-propoxyethoxy)pyrrolidine hydrochloride
  • (3S)-3-(2-butoxyethoxy)pyrrolidine hydrochloride

Comparison:

  • Structural Differences: The primary difference lies in the length and nature of the alkoxy group attached to the pyrrolidine ring.
  • Reactivity: The reactivity of these compounds may vary based on the steric and electronic effects of the different alkoxy groups.
  • Biological Activity: The biological activity can also differ, with each compound potentially exhibiting unique pharmacological properties.

Properties

IUPAC Name

(3S)-3-(2-ethoxyethoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-2-10-5-6-11-8-3-4-9-7-8;/h8-9H,2-7H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYJWDZOXOZUAO-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCO[C@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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